Cas no 1344702-20-0 ((2-Chloro-6-methyl-pyrimidin-4-yl)-morpholin-4-yl-methanone)

(2-Chloro-6-methyl-pyrimidin-4-yl)-morpholin-4-yl-methanone Chemical and Physical Properties
Names and Identifiers
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- (2-Chloro-6-methyl-pyrimidin-4-yl)-morpholin-4-yl-methanone
- Methanone, (2-chloro-6-methyl-4-pyrimidinyl)-4-morpholinyl-
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- Inchi: 1S/C10H12ClN3O2/c1-7-6-8(13-10(11)12-7)9(15)14-2-4-16-5-3-14/h6H,2-5H2,1H3
- InChI Key: KHPMNGCPEOAOHB-UHFFFAOYSA-N
- SMILES: C(C1C=C(C)N=C(Cl)N=1)(N1CCOCC1)=O
(2-Chloro-6-methyl-pyrimidin-4-yl)-morpholin-4-yl-methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610852-1g |
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone |
1344702-20-0 | 97% | 1g |
¥3402.0 | 2023-04-10 | |
Chemenu | CM494749-1g |
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone |
1344702-20-0 | 97% | 1g |
$485 | 2023-03-18 |
(2-Chloro-6-methyl-pyrimidin-4-yl)-morpholin-4-yl-methanone Related Literature
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on (2-Chloro-6-methyl-pyrimidin-4-yl)-morpholin-4-yl-methanone
Chemical Compound CAS No. 1344702-20-0: (2-Chloro-6-methyl-pyrimidin-4-yl)-morpholin-4-yl-methanone
The chemical compound with CAS No. 1344702-20-0, commonly referred to as (2-Chloro-6-methyl-pyrimidin-4-yl)-morpholin-4-yl-methanone, is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a pyrimidine ring system with a morpholine moiety, making it a valuable molecule for research and development.
Recent studies have highlighted the potential of (2-Chloro-6-methyl-pyrimidin-4-yl)-morpholin derivatives in drug discovery. The pyrimidine ring, a heterocyclic aromatic system, is known for its ability to form hydrogen bonds and interact with biological targets, making it a popular choice in medicinal chemistry. The presence of the chloro and methyl substituents on the pyrimidine ring further enhances its chemical reactivity and selectivity, which are critical for designing bioactive molecules.
The morpholine group in the compound adds another layer of functionality. Morpholine is a six-membered ring containing oxygen and nitrogen atoms, providing both hydrophilic and hydrophobic properties. This makes the compound suitable for applications where solubility and stability are key considerations. Recent advancements in synthetic chemistry have enabled the precise control of the morpholine substitution pattern, allowing researchers to optimize the compound's pharmacokinetic properties.
In terms of synthesis, (2-Chloro-6-methyl-pyrimidin) derivatives are typically prepared through multi-step processes involving nucleophilic substitutions and condensation reactions. The integration of the morpholine moiety often requires careful optimization to ensure high yields and purity. Cutting-edge techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the production process, making it more efficient and scalable.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in advanced materials, such as organic semiconductors and sensors. Researchers have explored its potential in organic electronics, where its ability to conduct electricity at room temperature could revolutionize device performance.
Moreover, the compound has shown promise in catalysis. The combination of the pyrimidine ring's electron-deficient nature and the morpholine group's coordinating ability makes it an effective ligand for transition metal catalysts. Recent studies have demonstrated its role in accelerating key industrial reactions, such as cross-coupling reactions, which are essential for manufacturing fine chemicals.
In conclusion, (2-Chloro-6-methyl-pyrimidin) derivatives like CAS No. 1344702-20-0 represent a frontier in chemical innovation. Their versatile structure, combined with advancements in synthetic methods and application development, positions them as vital tools for addressing challenges across multiple disciplines.
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